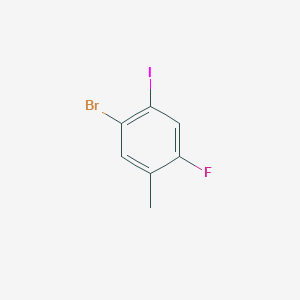

5-Bromo-2-fluoro-4-iodotoluene

Description

Significance of Halogenated Toluene (B28343) Derivatives in Organic Synthesis and Beyond

Within the broad class of PXHs, halogenated toluene derivatives hold a special place in organic synthesis. Toluene, a simple and readily available aromatic hydrocarbon, provides a foundational scaffold that can be functionalized with various halogen atoms. ontosight.ai The presence of the methyl group on the toluene ring offers an additional site for chemical modification, further expanding the synthetic possibilities.

These halogenated toluene derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgontosight.ai The carbon-halogen bonds can participate in a variety of coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating new carbon-carbon bonds. evitachem.com This capability is essential for assembling the complex molecular architectures found in many modern chemical products.

Overview of Strategic Research Avenues for 5-Bromo-2-fluoro-4-iodotoluene

This compound is a prime example of a polyhalogenated toluene derivative with significant research interest. Its unique arrangement of three different halogen atoms—bromine, fluorine, and iodine—on the toluene ring provides a platform for highly selective and versatile chemical transformations. Researchers are actively exploring its potential in several key areas:

Organic Synthesis: Its primary application lies in its use as a versatile building block. The differential reactivity of the C-Br, C-F, and C-I bonds allows for stepwise and site-selective reactions, enabling the synthesis of complex, multi-functionalized molecules. evitachem.com

Medicinal Chemistry: The compound serves as a precursor for the synthesis of potentially biologically active molecules. evitachem.com The introduction of the fluorinated and halogenated toluene motif into larger molecules can influence their pharmacological properties.

Materials Science: The unique electronic properties conferred by the halogen atoms make it a candidate for the development of specialty chemicals and novel materials. evitachem.com

Chemical and Physical Properties of this compound

The distinct physical and chemical characteristics of this compound are central to its utility in research and synthesis.

| Property | Value | Source |

| CAS Number | 202865-75-6 | chemsrc.comepa.gov |

| Molecular Formula | C7H5BrFI | chemsrc.com |

| Molecular Weight | 314.921 g/mol | chemsrc.com |

| Density | 1.545 g/cm³ | chemsrc.com |

| Boiling Point | 334.3ºC at 760 mmHg | chemsrc.com |

| Appearance | Clear Liquid | fluorochem.co.ukcymitquimica.com |

| Purity | 97.0% | chemsrc.comfluorochem.co.uk |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process of halogenation of a toluene derivative. evitachem.com This requires carefully controlled conditions to ensure the selective introduction of bromine, fluorine, and iodine atoms at the desired positions on the aromatic ring. evitachem.com Reagents such as tin(II) chloride, sodium nitrite (B80452), and potassium iodide are often employed in these synthetic sequences. evitachem.com

The reactivity of this compound is characterized by the distinct nature of its three carbon-halogen bonds. This allows for a range of chemical transformations:

Substitution Reactions: The halogen atoms can be selectively replaced by other functional groups. evitachem.com

Coupling Reactions: The compound is a valuable substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com

Oxidation/Reduction: The molecule can undergo oxidation or reduction under specific conditions to yield different chemical products. evitachem.com

Research Applications

The unique structural and reactive properties of this compound have led to its application in various fields of chemical research.

Role as a Building Block in Organic Synthesis

The primary and most significant role of this compound is as a foundational building block in organic synthesis. evitachem.com The differential reactivity of its halogen substituents allows for a programmed, sequential introduction of new functionalities. For instance, the more reactive iodine atom can be targeted for a coupling reaction, leaving the bromine and fluorine atoms available for subsequent transformations. This level of control is highly desirable in the construction of complex and precisely defined molecular architectures.

Precursor in Medicinal Chemistry Investigations

In the field of medicinal chemistry, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. evitachem.com The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and bioavailability. The halogenated toluene core of this compound can be elaborated into more complex structures that may interact with biological targets.

Utility in Materials Science

The development of new materials with tailored electronic and physical properties is a key focus of materials science. The presence of multiple halogen atoms in this compound imparts unique electronic characteristics, making it a useful intermediate in the synthesis of specialty chemicals and materials. evitachem.com These materials could find applications in areas such as electronics and polymer science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXUAIBBPDNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377720 | |

| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-75-6 | |

| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Fluoro 4 Iodotoluene

Regioselective Halogenation Strategies for Aromatic Systems

The primary method for synthesizing halogenated aromatic hydrocarbons is through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. Achieving regioselectivity—the ability to control the position of substitution—is the principal challenge when multiple positions are available for reaction. The substitution pattern significantly influences the compound's final properties and reactivity.

The introduction of a bromine atom onto an aromatic ring is a well-established transformation. researchgate.net For activated systems, achieving selective monobromination can be challenging, often leading to mixtures of products. beilstein-journals.org Modern methods utilize specific reagents and catalysts to enhance regioselectivity. N-bromosuccinimide (NBS) is a common and safer alternative to molecular bromine. researchgate.net The selectivity of the reaction can be directed by catalysts; for instance, zwitterionic salts have been used to catalyze the monobromination of arenes with high regioselectivity and excellent yields using as little as 0.05 mol% catalyst loading. researchgate.net Iron salts, such as Fe(OTs)₃, have also been shown to direct the ortho-bromination of substituted anilines, a strategy that can be adapted for other aromatic systems. nih.gov Another approach involves using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which provides a regioselective method for brominating toluene (B28343) derivatives. rsc.org

Table 1: Selected Reagents for Regioselective Bromination of Aromatic Compounds

| Reagent/System | Catalyst | Key Features |

|---|---|---|

| N-bromosuccinimide (NBS) | Zwitterionic salt | High regioselectivity for monobromination; very low catalyst loading (0.05 mol%). researchgate.net |

| N-bromosuccinimide (NBS) | Fe(OTf)₃ | Directs ortho-bromination on certain substrates like carbazoles. nih.gov |

| NaBr / NaBrO₃ | Acidic medium | Regioselective substitution on toluene derivatives under ambient conditions. rsc.org |

| N-bromosuccinimide (NBS) | ZrCl₄ (Lewis Acid) | Effective for halogenating a variety of aromatic compounds with high selectivity. researchgate.net |

Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. Therefore, specialized reagents have been developed. N-Fluorobis[(perfluoroalkyl)sulfonyl]imides (NFSI) are electrophilic fluorinating agents used for this purpose. researchgate.net The reaction can be catalyzed by Lewis acids, such as Zirconium tetrachloride (ZrCl₄), which enables the fluorination of various aromatic compounds under mild conditions with high selectivity. researchgate.net This catalytic approach is compatible with a wide range of functional groups, making it a versatile tool in complex syntheses. researchgate.net

Direct iodination often requires an oxidizing agent to convert iodine to a more electrophilic species. google.com A simple and reliable technique involves using a halogen compound like ammonium (B1175870) iodide (NH₄I) in an acidic medium, exposed to oxygen and a catalytic amount of a lower nitrogen oxide compound. google.com This method avoids aggressive oxidizing agents and can be performed at room temperature. google.com Alternatively, N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like ZrCl₄ provides an efficient and selective method for the iodination of aromatic rings. researchgate.net For precursors that contain an amino group, a common strategy involves a diazotization reaction, where the amino group is converted to a diazonium salt with sodium nitrite (B80452) (NaNO₂) and acid, followed by substitution with iodide using potassium iodide (KI). evitachem.com

Chemoenzymatic Approaches to Halogenated Toluene Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity of biological catalysts (enzymes). udel.edu This approach is particularly useful for achieving regioselective halogenation under environmentally benign conditions. udel.edu

Peroxidases, specifically vanadium-dependent haloperoxidases, are capable of catalyzing the halogenation of aromatic compounds. udel.edu For example, vanadium chloro- and bromoperoxidases can catalyze the halogenation and hydroxylation of substituted toluene derivatives like 2,4,6-trinitrotoluene (B92697) (TNT) under alkaline conditions. udel.edu While direct enzymatic halogenation can sometimes be minimal, the enzymes can produce hydroxylated intermediates that are then readily converted to the desired halide through a subsequent chemical step. udel.edu This strategy can produce cleaner reaction profiles with fewer byproducts compared to purely chemical methods. udel.edu The use of halogenating enzymes is a key strategy being explored for the synthesis of complex halogenated natural products and can be applied to the synthesis of valuable chemical intermediates. chemrxiv.org

Advanced Multi-Step Organic Synthesis Pathways for Complex Halogenated Derivatives

The synthesis of a polysubstituted compound like 5-Bromo-2-fluoro-4-iodotoluene is not achievable in a single step but requires a carefully designed multi-step pathway. Such pathways involve the sequential introduction of functional groups, often relying on the directing effects of the substituents already present on the aromatic ring. nih.gov

A plausible synthetic route might begin with a readily available starting material, such as a fluorotoluene derivative. The synthesis would then proceed through a series of regioselective halogenation reactions. For instance, one could envision an initial iodination, followed by a selective bromination, where the positions of the incoming halogens are controlled by the activating/deactivating and directing effects of the fluorine and methyl groups. A key step in such a sequence could involve the diazotization of an amino group, which can be introduced and later replaced by a halogen, providing access to substitution patterns not achievable by direct electrophilic substitution. evitachem.com

An advanced strategy for manipulating complex halogenated molecules involves site-selective cross-coupling reactions. nih.gov In this approach, a polyhalogenated arene can be selectively functionalized at one halogen position while leaving the others intact. This is often achieved using palladium catalysts with specific ligands that can differentiate between identical halogen atoms based on their electronic or steric environment, or through the use of directing groups on the substrate. nih.gov This allows for the precise construction of complex molecules from a polyhalogenated platform. nih.gov

Industrial Scale Synthesis Considerations for this compound Precursors

Scaling up the synthesis of fine chemicals from the laboratory to an industrial scale presents unique challenges. google.com For halogenation reactions, factors such as catalyst efficiency, cost, and safety become paramount. For instance, the amount of catalyst required for a reaction on an industrial scale is often lower (e.g., 1-2 mol%) than in laboratory-scale experiments due to differences in the surface area-to-volume ratio and heat transfer. google.com

Furthermore, the generation of corrosive and toxic by-products, such as hydrogen halides, is a significant concern in traditional halogenations using molecular halogens (e.g., Br₂). mdpi.com This not only poses a safety risk but also reduces the atom economy of the process. mdpi.com Therefore, industrial processes increasingly favor the use of reagents like N-halosuccinimides or systems that avoid such by-products. researchgate.netbeilstein-journals.org

New technologies are being explored to make the large-scale synthesis of halogenated compounds more efficient and sustainable. Mechanochemistry, specifically automated grindstone chemistry, offers a solvent-free method for halogenation that can be scaled up by using larger equipment. beilstein-journals.org This technique has been demonstrated at the gram-scale for the synthesis of halogenated phenols and shows potential for larger-scale applications. beilstein-journals.org

Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Iodotoluene Reactivity

Analysis of Carbon-Halogen Bond Reactivity in Substituted Toluene (B28343) Systems

The presence of bromine, fluorine, and iodine on the same aromatic ring in 5-Bromo-2-fluoro-4-iodotoluene necessitates a careful analysis of the differential reactivity of the carbon-halogen (C-X) bonds. The reactivity of these bonds is influenced by factors such as bond strength, bond polarity, and the nature of the substituents on the aromatic ring. semanticscholar.org

In substituted toluene systems, the general trend for C-X bond reactivity in cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This trend is primarily dictated by the bond dissociation energies, where the C-I bond is the weakest and most easily cleaved, making it the most reactive site for oxidative addition in catalytic cycles. The C-F bond, being the strongest, is typically the least reactive.

The electronic properties of the halogens also play a significant role. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect). semanticscholar.org Bromine and iodine also have a -I effect, though to a lesser extent. Conversely, all halogens can exhibit a +M (mesomeric) or resonance effect by donating a lone pair of electrons to the aromatic pi-system. This effect is most pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. semanticscholar.org

In this compound, the cumulative inductive effects of the three halogens render the aromatic ring electron-deficient. This electronic environment, combined with the inherent weakness of the C-I bond, makes the iodine-substituted carbon the most susceptible to reaction.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) reactions are a key class of transformations for halogenated aromatic compounds. researchgate.net In this compound, the electron-deficient nature of the aromatic ring, enhanced by the three halogen substituents, facilitates such reactions. evitachem.com

Role of Iodine Atom as a Leaving Group

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are crucial. The order of leaving group ability for halogens in SNAr reactions is generally I > Br > Cl > F, which correlates with the strength of the C-X bond.

For this compound, the iodine atom is the most probable leaving group in nucleophilic substitution reactions due to the weakness of the C-I bond. The presence of the electron-withdrawing fluorine and bromine atoms further activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.

Stereoelectronic Effects of Multiple Halogen Substituents

Stereoelectronic effects, which encompass the influence of orbital alignment on molecular conformation and reactivity, are critical in understanding the behavior of polyhalogenated systems. ethz.chmsu.edu The spatial arrangement of the halogen substituents in this compound influences the molecule's electronic properties and steric environment.

The gauche effect, an example of a stereoelectronic effect, can occur in systems with the pattern F-C-C-X, where X is an electronegative atom or group. ethz.ch While not directly applicable to the aromatic ring itself, the underlying principles of orbital interactions are relevant. The interactions between the lone pairs of the halogens and the sigma and pi orbitals of the aromatic ring can affect the charge distribution and reactivity of specific sites. ethz.ch

The combined steric bulk of the bromine and iodine atoms flanking the methyl group can influence the preferred reaction pathways, potentially directing incoming reagents to less hindered positions. Furthermore, the interplay of the inductive and resonance effects of the three different halogens creates a unique electronic landscape on the aromatic ring, which can lead to regioselective reactions that might not be predicted by considering the effect of each halogen in isolation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org this compound is a versatile substrate for such reactions, with the differential reactivity of its C-X bonds allowing for selective functionalization. evitachem.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or pseudohalide, is a widely used cross-coupling reaction. organic-chemistry.orgmdpi.com In the case of this compound, the high reactivity of the C-I bond makes it the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 4-position of the toluene ring, leaving the C-Br and C-F bonds intact for potential subsequent transformations. evitachem.com

For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 4-aryl-5-bromo-2-fluorotoluene derivative. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity.

Interactive Data Table: Suzuki-Miyaura Coupling of Halogenated Toluenes

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Bromo-2-fluoro-4-phenyltoluene |

| 2-Bromo-5-fluorotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-5-fluorotoluene |

| 4-Iodotoluene | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 4-(3-Thienyl)toluene |

Other Relevant Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed cross-coupling reactions. These include:

Heck Coupling: The reaction with alkenes to form substituted alkenes. mdpi.comresearchgate.net

Sonogashira Coupling: The reaction with terminal alkynes to form aryl alkynes.

Stille Coupling: The reaction with organostannanes.

Buchwald-Hartwig Amination: The reaction with amines to form arylamines.

In all these reactions, the C-I bond is expected to be the most reactive site. By carefully selecting the reaction conditions and the coupling partner, it is possible to selectively functionalize the 4-position of this compound. The remaining C-Br bond can then be targeted in a subsequent cross-coupling reaction, providing a stepwise approach to the synthesis of highly substituted and complex aromatic compounds.

Electrophilic Aromatic Substitution Patterns and Regiodirection

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the electronic and steric influences of its four substituents: methyl (-CH₃), fluorine (-F), bromine (-Br), and iodine (-I). These substituents modify the electron density of the aromatic ring and stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgacs.org The directing effects of these groups determine the position of attack for an incoming electrophile.

Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups increase the rate of reaction compared to benzene (B151609) by donating electron density to the ring, while deactivating groups decrease the reaction rate by withdrawing electron density. wikipedia.org The methyl group is an activating group, donating electron density primarily through an inductive effect. youtube.com In contrast, the halogen substituents (F, Br, I) are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+M). libretexts.orgmasterorganicchemistry.com Consequently, this compound is expected to be less reactive towards electrophiles than toluene itself.

In terms of regioselectivity, substituents are classified as ortho, para-directors or meta-directors. This is determined by their ability to stabilize the arenium ion intermediate. Both activating groups and halogens are ortho, para-directors. youtube.comlibretexts.org They can stabilize the positive charge of the arenium ion via resonance when the electrophile attacks at the ortho or para positions relative to them. libretexts.org

In this compound, there are two available positions for substitution: C3 and C6. The directing effects of the existing substituents on these positions are as follows:

Methyl group (-CH₃ at C1): ortho, para-director. It activates the C2 and C6 positions (ortho) and the C4 position (para).

Fluoro group (-F at C2): ortho, para-director. It directs towards the C1 (already substituted) and C3 positions (ortho) and the C5 position (para).

Iodo group (-I at C4): ortho, para-director. It directs towards the C3 and C5 positions (ortho) and the C1 position (para).

Bromo group (-Br at C5): ortho, para-director. It directs towards the C4 (already substituted) and C6 positions (ortho) and the C2 position (para).

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₃ | 1 | Inductively Donating | Activating | ortho, para |

| -F | 2 | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para |

| -I | 4 | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para |

| -Br | 5 | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para |

Redox Chemistry of Halogenated Aromatic Compounds

The redox chemistry of halogenated aromatic compounds like this compound is characterized by their ability to act as electron acceptors. nih.gov The reductive cleavage of the carbon-halogen (C-X) bond is a critical process, often initiated by a single-electron transfer (SET) from a reductant (chemical, electrochemical, or photochemical) to the aromatic molecule. rsc.orgresearchgate.net This SET event generates a transient radical anion. rsc.orgrsc.org

The general mechanism for the reductive cleavage is as follows:

Single Electron Transfer (SET): The aryl halide (Ar-X) accepts an electron to form a radical anion (Ar-X•⁻). researchgate.net

Bond Cleavage: The radical anion is unstable and rapidly decomposes, cleaving the carbon-halogen bond to form an aryl radical (Ar•) and a halide anion (X⁻). rsc.org The rate of this cleavage depends on the specific halogen, with the C-I bond being the weakest and most easily cleaved, followed by C-Br, and C-Cl. The C-F bond is the strongest and typically remains intact.

The reduction potentials of aryl halides are a key factor in their redox chemistry, with more easily reduced compounds being better electron acceptors. wikipedia.org For polyhalogenated compounds, the reduction is often sequential, with the most easily reducible halogen being removed first. In the case of this compound, the C-I bond would be the most susceptible to reductive cleavage, followed by the C-Br bond. acs.org

The generated aryl radical is a highly reactive intermediate that can undergo various subsequent reactions, such as hydrogen atom abstraction from the solvent, dimerization, or intramolecular cyclization. rsc.org Electrochemical methods and photoredox catalysis are common ways to induce these SET processes under controlled conditions, enabling the use of aryl halides in a variety of synthetic transformations. researchgate.netmdpi.comrsc.org

Interactive Data Table: Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kcal/mol) | Relative Reactivity in Reductive Cleavage |

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-Cl | ~96 | Low |

| C-F | ~115 | Lowest |

Note: These are average values for halobenzenes and can be influenced by other substituents on the ring.

Elimination Reactions in the Context of this compound

Halogenated aromatic compounds can undergo elimination reactions, typically in the presence of a very strong base, such as sodium amide (NaNH₂) or phenyllithium. This reaction proceeds through an elimination-addition mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate.

For this compound, an elimination reaction would require the abstraction of a proton from a carbon adjacent to one of the halogen-bearing carbons, followed by the loss of the halide ion from that adjacent carbon. The possible protons that could be abstracted are at the C3 and C6 positions.

Elimination involving C3-H: A strong base could abstract the proton at C3. This could be followed by the elimination of either the fluoride (B91410) ion from C2 or the iodide ion from C4, leading to two different benzyne intermediates.

Elimination involving C6-H: Abstraction of the proton at C6 by a strong base, followed by elimination of the bromide ion from C5, would generate another benzyne intermediate.

The formation of a benzyne intermediate from a halotoluene is a known process. google.com The subsequent step is the addition of a nucleophile (e.g., the conjugate base of the solvent or the strong base itself) to one of the two carbons of the triple bond in the benzyne. This addition-elimination pathway can lead to substitution products where the incoming group is not at the same position as the leaving group.

The feasibility of benzyne formation for this compound would depend on the reaction conditions and the relative acidity of the C3 and C6 protons. The presence of multiple electron-withdrawing halogens would increase the acidity of the ring protons, potentially facilitating the initial deprotonation step. The subsequent elimination of the halide would depend on the leaving group ability (I > Br > F).

Mechanisms of Halogen Atom Activation

The activation of the carbon-halogen (C-X) bond in aryl halides is a fundamental step in many synthetic transformations, particularly in cross-coupling reactions. For this compound, the C-I and C-Br bonds are the most likely to be activated due to their lower bond dissociation energies compared to the C-F bond. Several key mechanisms are responsible for this activation. unirioja.es

Oxidative Addition: This is a common mechanism in transition metal-catalyzed reactions (e.g., using palladium, nickel, or copper catalysts). nih.govnih.govacs.org A low-valent metal complex inserts into the C-X bond, breaking it and forming a new organometallic species where both the aryl group and the halogen are bonded to the metal. libretexts.org This process involves the oxidation of the metal center. The reactivity order for oxidative addition is typically C-I > C-Br > C-Cl, making the iodine and bromine atoms in the target molecule prime sites for this type of activation. nih.govacs.org

Single-Electron Transfer (SET): As discussed in the redox chemistry section, SET from a reductant can activate the C-X bond. rsc.orgrsc.org This is a key pathway in photoredox and electrochemical catalysis, where light or an electric current facilitates the generation of a potent reductant that transfers an electron to the aryl halide. researchgate.netmdpi.comresearchgate.net The resulting radical anion fragments to produce a highly reactive aryl radical. rsc.org

Halogen Atom Transfer (XAT): In this mechanism, a radical species abstracts a halogen atom from the aryl halide to generate an aryl radical. unirioja.essioc-journal.cn This process is distinct from SET as it involves the transfer of a neutral halogen atom rather than an electron followed by a halide anion. acs.org α-Aminoalkyl radicals, generated photochemically, are effective XAT agents for activating both alkyl and aryl halides. acs.orgnih.govacs.org The reaction is driven by the formation of a more stable radical and a new bond between the initial radical and the halogen atom.

These activation mechanisms are not mutually exclusive and can sometimes operate in competition or in concert within a single reaction system. The specific mechanism that dominates depends on the reagents, catalysts, and reaction conditions employed. acs.orgacs.org

Advanced Spectroscopic and Computational Characterization in Research for 5 Bromo 2 Fluoro 4 Iodotoluene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Addressing Discrepancies Between Experimental and Predicted NMR Spectra

While experimental NMR provides definitive data, computational predictions of NMR spectra have become an invaluable tool for structural verification. However, discrepancies between experimental and predicted spectra can arise, particularly for molecules containing heavy atoms like bromine and iodine. These discrepancies can stem from several factors, including the limitations of the computational model, solvent effects, and relativistic effects that are not always fully accounted for in standard calculations. For 5-Bromo-2-fluoro-4-iodotoluene, the large electron clouds of the iodine and bromine atoms can significantly influence the local magnetic fields experienced by the nearby nuclei, leading to deviations in predicted chemical shifts.

Computational Chemical Shift Prediction Methodologies (e.g., DFT calculations)

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the prediction of NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. For halogenated aromatic compounds, functionals that include a portion of Hartree-Fock exchange, such as B3LYP, are often employed. The inclusion of diffuse functions in the basis set (e.g., 6-31+G(d,p)) is also crucial to accurately describe the electron distribution around the halogens. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. By calculating the theoretical chemical shifts for all possible isomers and comparing them to the experimental data, the correct structure can be confidently assigned.

Theoretical Chemistry and Quantum Mechanical Studies

Theoretical and quantum mechanical studies provide deeper insights into the electronic structure and dynamic behavior of this compound, complementing the information obtained from spectroscopic techniques.

Electronic Structure Calculations of this compound

Electronic structure calculations, typically performed using DFT, can elucidate the distribution of electron density within the molecule. This information is critical for understanding the molecule's reactivity and its interactions with other molecules. The calculations can reveal the effects of the electron-withdrawing fluorine, bromine, and iodine atoms on the aromatic ring, as well as the electron-donating effect of the methyl group. This interplay of electronic effects governs the molecule's dipole moment and its susceptibility to electrophilic or nucleophilic attack.

Chromatographic and Mass Spectrometric Techniques for Purity and Reaction Monitoring

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from any impurities. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both purity assessment and structural confirmation. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns for the bromine and iodine atoms. The fragmentation pattern would provide further confirmation of the structure.

Interactive Data Table: Expected Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Fragment | Description |

| 314/316 | [M]⁺ | Molecular ion peak (showing Br isotope pattern) |

| 299/301 | [M - CH₃]⁺ | Loss of a methyl group |

| 187 | [M - I]⁺ | Loss of an iodine atom |

| 235/237 | [M - Br]⁺ | Loss of a bromine atom |

| 171 | [C₇H₅FBr]⁺ | Loss of an iodine atom |

Note: This table represents a hypothetical fragmentation pattern based on the structure of the molecule and common fragmentation pathways for halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of this compound, enabling its separation from starting materials, byproducts, and potential isomers formed during its synthesis. In a research setting, reverse-phase HPLC is commonly employed for halogenated aromatic compounds.

A typical HPLC method for this compound would likely utilize a C18 or a phenyl-hexyl stationary phase, which provides effective separation based on hydrophobicity and π-π interactions with the aromatic ring of the analyte. The strength of interaction between halogenated benzenes and the stationary phase often increases in the order of F < Cl < Br < I, which influences the retention time. rsc.org The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid like formic acid to improve peak shape.

Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric system. For instance, similar aromatic compounds are often analyzed at wavelengths around 225 nm to 254 nm. nih.gov

Hypothetical HPLC Analysis Data:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 9.8 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This hyphenated technique is invaluable for the unambiguous identification of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source.

For a compound like this compound, an electrospray ionization (ESI) source would typically be used, likely in negative ion mode, which can be effective for halogenated compounds. umb.edu High-resolution mass spectrometry (HRMS) is particularly useful as it provides an accurate mass measurement of the precursor ion, allowing for the determination of its elemental composition. acs.orgnih.govbohrium.comresearchgate.net The unique isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I) would serve as a clear indicator of the presence of these elements in the molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation pathways could include the loss of a bromine or iodine radical, or cleavage of the methyl group.

Hypothetical LC-MS Data:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H] | m/z 312.86 |

| Major Fragment Ions | m/z 233.95 (Loss of Br), m/z 185.96 (Loss of I) |

| Isotopic Pattern | Characteristic Br doublet observed |

Ultra-Performance Liquid Chromatography (UPLC) in Advanced Studies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in substantially improved resolution, sensitivity, and speed of analysis compared to conventional HPLC.

In advanced studies of this compound, UPLC is particularly advantageous for the separation of closely related impurities and positional isomers, which can be challenging to resolve with standard HPLC methods. researchgate.netnih.gov The enhanced resolution of UPLC can provide a more accurate assessment of the compound's purity. The shorter run times offered by UPLC also increase sample throughput, which is beneficial in high-demand research and development environments.

When coupled with a fast-scanning mass spectrometer, such as a time-of-flight (ToF) or Orbitrap analyzer, UPLC-MS provides a powerful platform for comprehensive profiling of synthetic reaction mixtures. youtube.com This allows for the rapid identification of not only the target compound but also low-level byproducts, contributing to a deeper understanding and optimization of the synthetic process.

Hypothetical UPLC Purity Analysis Data:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Run Time | 5 minutes |

| Retention Time | 2.1 min |

| Resolution of Isomers | Baseline separation from potential impurities |

Applications of 5 Bromo 2 Fluoro 4 Iodotoluene in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

In the field of chemical synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. 5-Bromo-2-fluoro-4-iodotoluene is an exemplary building block, particularly for creating sophisticated molecular architectures. fluorochem.co.uk Its utility stems from the three different halogen atoms, which can be thought of as distinct reactive handles.

Chemists can selectively target one halogen for a specific reaction while leaving the others intact for subsequent steps. This stepwise approach is fundamental to constructing intricate molecules. nbinno.comresearchgate.net For instance, the iodine atom can be selectively used in cross-coupling reactions to form a new carbon-carbon bond, followed by a different reaction at the bromine site. This versatility allows for the efficient and controlled assembly of complex frameworks from a single, well-defined starting material. nbinno.com

Construction of Varied Organic Compound Structures

The unique substitution pattern of this compound provides a versatile platform for synthesizing a wide array of organic compounds. guidechem.com The presence of iodo, bromo, and fluoro groups on the same aromatic ring allows for diverse synthetic strategies. guidechem.com

The differential reactivity of the carbon-halogen bonds is key:

Carbon-Iodine Bond: This is the most reactive site for many catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the early introduction of complex substituents.

Carbon-Bromine Bond: This bond is less reactive than the C-I bond but can readily participate in similar cross-coupling reactions under slightly different conditions. It is also suitable for forming organometallic reagents, like Grignard reagents.

Carbon-Fluorine Bond: The C-F bond is generally the most stable and is often carried through a synthetic sequence into the final product.

This hierarchy of reactivity enables chemists to perform a sequence of reactions at different positions on the aromatic ring, leading to a diverse range of multi-substituted products that would be difficult to access through other methods. lookchem.comaaronchem.com

Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Halogenated organic compounds are frequently used as intermediates in their synthesis. guidechem.com

Currently, there is limited specific information available in scientific literature detailing the direct application of this compound as a precursor in the synthesis of specialized fragrances.

Aromatic amines and halogenated compounds are foundational materials in the synthesis of many classes of dyes, including azo dyes. semanticscholar.org The synthesis often involves diazotization of an aromatic amine followed by coupling with another aromatic compound. While the direct use of this compound in specific dye synthesis pathways is not extensively documented, its structure is analogous to intermediates used in the production of complex colorants. Its functional groups could be chemically modified to produce novel dye structures.

Regioselective Functionalization for Diverse Organic Frameworks

Regioselectivity—the control of which position on a molecule reacts—is a cornerstone of modern organic synthesis. This compound is an ideal substrate for regioselective reactions due to the predictable and distinct reactivity of its three halogen substituents. guidechem.com

The iodine atom is the most common site for initial functionalization via halogen-metal exchange or palladium-catalyzed cross-coupling reactions. nih.gov Subsequently, the bromine atom can be targeted for a second, different transformation. This selective, stepwise functionalization allows for the precise construction of highly substituted aromatic rings, which are key components of many functional materials and biologically active molecules. nih.gov

Table 1: Reactivity of Halogen Groups in this compound

| Functional Group | Relative Reactivity in Cross-Coupling | Common Transformations |

|---|---|---|

| Iodo (-I) | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings; Halogen-metal exchange |

| Bromo (-Br) | Intermediate | Suzuki, Heck, Buchwald-Hartwig couplings; Grignard formation; Nucleophilic substitution |

| Fluoro (-F) | Lowest | Generally unreactive in cross-coupling; Nucleophilic aromatic substitution (if activated) |

Integration into Pharmaceutical and Agrochemical Intermediates

Halogenated compounds are of critical importance in the pharmaceutical and agrochemical industries. lookchem.com this compound serves as a key intermediate for building the core structures of potential new drugs and crop protection agents. nbinno.comlookchem.com

The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to its biological target. nbinno.com The bromo and iodo groups act as synthetic handles, providing points for attaching other molecular fragments necessary for the compound's activity through cross-coupling reactions. nbinno.com This makes multi-halogenated intermediates like this compound highly valuable in discovery chemistry, where the rapid synthesis of diverse molecular structures is essential for identifying new lead compounds. nbinno.comlookchem.com

Contributions of 5 Bromo 2 Fluoro 4 Iodotoluene to Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Discovery and Development

The strategic importance of 5-Bromo-2-fluoro-4-iodotoluene in drug discovery lies in its function as a key intermediate for the synthesis of complex molecular architectures. Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). The specific arrangement of functional groups in this compound allows for sequential and site-selective chemical modifications, a crucial aspect in the multi-step synthesis of modern drugs.

The presence of three different halogen atoms (bromine, fluorine, and iodine) at distinct positions on the toluene (B28343) ring provides medicinal chemists with a powerful tool for regioselective reactions. The iodine and bromine atoms, for instance, are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. This capability is essential for assembling the complex carbocyclic and heterocyclic systems often found in pharmacologically active molecules. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and serve as a handle for further functionalization or as a metabolically stable substituent in the final drug candidate.

Synthesis of Novel Drug Candidates with Specific Pharmacological Activities

The utility of this compound extends to the synthesis of novel drug candidates targeting a range of pharmacological activities. Its structural motif is particularly relevant in the creation of C-aryl glycosides, a class of compounds that has garnered significant attention in medicinal chemistry due to their improved metabolic stability compared to their O-glycoside counterparts. mdpi.comsemanticscholar.org

Development of Therapeutic Agents (e.g., SGLT2 Inhibitors and Related Classes)

A prime example of the application of this compound and its close analogs is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. This class of drugs has revolutionized the treatment of type 2 diabetes. SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

The core structure of many SGLT2 inhibitors, such as canagliflozin (B192856), dapagliflozin (B1669812), and empagliflozin (B1684318), features a C-aryl glucoside moiety where a substituted phenyl ring is attached to a glucose molecule. The synthesis of these complex molecules often relies on key intermediates that bear a striking resemblance to this compound in their substitution pattern. For instance, the synthesis of canagliflozin has been reported to start from 5-bromo-2-methylbenzoic acid, highlighting the importance of this substitution pattern. clockss.org Similarly, the synthesis of dapagliflozin and empagliflozin involves intermediates like 5-bromo-2-chlorobenzoic acid and (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, respectively. google.com These examples underscore the value of the 5-bromo-2-halotoluene scaffold as a foundational element in the construction of this important class of therapeutic agents. The strategic placement of the halogens allows for the necessary chemical manipulations to build the final, complex drug molecule.

| SGLT2 Inhibitor | Key Intermediate Precursor |

|---|---|

| Canagliflozin | 5-bromo-2-methylbenzoic acid |

| Dapagliflozin | 5-bromo-2-chlorobenzoic acid |

| Empagliflozin | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone |

Application in Radiopharmaceutical Synthesis and Imaging Agents (Fluorine's Ortho-Directing Role)

The presence of a fluorine atom in this compound opens up possibilities for its use in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The fluorine atom already present in this compound can act as an ortho-directing group in electrophilic aromatic substitution reactions, a principle that can be exploited in the design of precursors for radiofluorination. While direct evidence for the use of this specific molecule in ¹⁸F-PET tracer synthesis is not yet prominent in the literature, the underlying chemical principles are well-established. rsc.orgresearchgate.netsemanticscholar.org The development of ¹⁸F-labeled SGLT2 inhibitors, for instance, would be a valuable tool for studying the distribution and occupancy of these transporters in vivo, and precursors derived from this compound could play a role in such endeavors.

Exploration of Structure-Activity Relationships in Derivatives of this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. frontiersin.org The versatile chemical handles on this compound make it an excellent starting point for generating libraries of derivatives for SAR exploration.

Integration of 5 Bromo 2 Fluoro 4 Iodotoluene in Materials Science Innovation

Precursor for Functional Polymer Materials Synthesis

The synthesis of functional polymers often relies on the use of versatile monomers that can impart specific properties to the resulting macromolecule. Halogenated compounds are particularly valuable in this regard, serving as reactive handles for various polymerization and post-polymerization modification reactions.

The introduction of halogen atoms into a polymer backbone can significantly alter its electronic and photophysical characteristics. The varying electronegativity and size of halogen atoms (F, Br, I) allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This, in turn, influences the material's conductivity, charge transport capabilities, and light absorption/emission properties.

For instance, in conjugated polymers used for electronic applications, the incorporation of electron-withdrawing halogen atoms can lower the HOMO and LUMO levels, which can improve air stability and modify the optical bandgap. Research on halogenated nonfullerene acceptors for organic solar cells has demonstrated that changing the halogen substituent (e.g., from hydrogen to fluorine, chlorine, or bromine) leads to red-shifted absorptions, increased crystallinities, and higher charge mobilities. researchgate.net These modifications are directly correlated with improvements in device efficiency. researchgate.net While specific data for 5-Bromo-2-fluoro-4-iodotoluene is not available, the principles observed in analogous systems suggest its potential to similarly influence polymer properties.

Table 1: Illustrative Impact of Halogenation on Polymer Properties (Based on Analogous Systems)

| Halogen Substituent | Effect on Absorption Spectra | Impact on Charge Mobility | Consequence for Device Performance |

|---|---|---|---|

| Fluorine | Red-shift | Increased | Enhanced efficiency |

| Chlorine | Red-shift | Increased | Enhanced efficiency |

This table is based on findings from studies on various halogenated organic molecules for electronic applications and is intended to be illustrative of the potential effects of this compound.

The thermal stability of a polymer is a critical parameter for its application in devices that operate at elevated temperatures. The incorporation of aromatic and halogenated moieties can enhance thermal stability. The strong carbon-halogen bonds, particularly the carbon-fluorine bond, can increase the degradation temperature of the polymer.

Studies on iodine-doped polymer films have shown that the presence of iodine can influence the material's thermal behavior. nih.gov For example, the thermal stability of iodine-doped semiconducting polyethylene (B3416737) terephthalate (B1205515) (PET) thin films has been investigated, revealing changes in the material's degradation profile upon doping. researchgate.net Furthermore, the synthesis of iodine-functionalized hypercrosslinked polymers has been shown to yield materials with thermal stability up to 300 °C. rsc.org These findings suggest that a monomer like this compound could contribute to the development of polymers with enhanced thermal resistance.

Table 2: Representative Thermal Properties of Halogenated/Doped Polymers

| Polymer System | Halogen/Dopant | Onset Decomposition Temperature (°C) | Key Finding |

|---|---|---|---|

| Hypercrosslinked Polymer | Iodine | > 300 | High thermal stability of the iodinated polymer. rsc.org |

| Poly(lactic acid) Bioblends | N/A (Reactive Extrusion) | Increased from 311 to 321 | Reactive processing improves thermal stability. mdpi.com |

This table provides examples of how additives and structural modifications can enhance the thermal stability of polymers, suggesting a potential role for monomers like this compound.

Application in Organic Optoelectronic Devices

The unique electronic properties imparted by halogen atoms make compounds like this compound potentially valuable for use in organic optoelectronic devices such as OLEDs and organic solar cells.

In OLEDs, host materials play a crucial role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopants. The properties of the host material, such as its triplet energy, charge mobility, and thermal stability, are critical for device performance. Halogenation is a known strategy to tune these properties.

For instance, the introduction of bulky and rigid substituents, which can include halogenated aromatic rings, can lead to high glass transition temperatures, preventing crystallization of the amorphous film during operation and thus enhancing the device's lifetime. ep2-bayreuth.de The electronic effects of the halogens can also be used to adjust the HOMO and LUMO levels of the host material to ensure efficient charge injection and transport. noctiluca.eu The development of universal host materials for red, green, and blue phosphorescent OLEDs often involves complex molecular structures where halogenated units can be incorporated to fine-tune the material's properties. rsc.org

In the active layer of organic solar cells, which typically consists of a blend of a donor and an acceptor material, the molecular structure of these components is paramount for achieving high power conversion efficiencies (PCEs). Halogenation of the acceptor molecule has been shown to be an effective strategy for improving device performance. researchgate.netacs.org

The introduction of different halogen atoms can manipulate the absorption range, crystallinity, and charge mobility of the nonfullerene acceptors. researchgate.net For example, moving from a non-halogenated to a halogenated acceptor can lead to a desirable red-shift in absorption, allowing for more efficient harvesting of the solar spectrum. researchgate.net Furthermore, halogenation can influence the molecular packing and morphology of the active layer, which are critical for efficient exciton (B1674681) dissociation and charge transport. acs.org

Table 3: Performance of Organic Solar Cells with Halogenated Acceptors (Illustrative Examples)

| Donor:Acceptor System | Halogen on Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PBDB-T:F-H | H | 9.59% | researchgate.net |

| PBDB-T:F-F | F | 10.85% | researchgate.net |

| PBDB-T:F-Cl | Cl | 11.47% | researchgate.net |

This table is based on published data for specific nonfullerene acceptors and illustrates the positive impact of halogenation on solar cell efficiency.

Development of Specialty Materials with Tailored Properties

The presence of three different halogen atoms on the toluene (B28343) ring of this compound offers a unique platform for the synthesis of specialty materials with highly tailored properties. The differential reactivity of the C-Br, C-I, and C-F bonds allows for selective chemical transformations, enabling the creation of complex molecular architectures.

For example, the C-I and C-Br bonds are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for constructing carbon-carbon bonds and synthesizing conjugated materials. youtube.com This allows for the programmed assembly of oligomers and polymers with precisely controlled structures and functionalities. The less reactive C-F bond would likely remain intact during these transformations, providing a way to permanently embed fluorine into the final material, thereby imparting properties such as increased thermal stability and modified electronic characteristics.

This selective reactivity could be harnessed to create materials for a wide range of applications, from liquid crystals and sensors to advanced coatings and functional surfaces. The ability to sequentially functionalize the molecule at different positions opens up a vast chemical space for the design of novel materials with bespoke properties.

Emerging Research Frontiers and Future Perspectives for 5 Bromo 2 Fluoro 4 Iodotoluene

Uncharted Biological Activities and Potential Therapeutic Applications

The biological profile of 5-Bromo-2-fluoro-4-iodotoluene remains largely unexplored, yet the presence of multiple halogen substituents on a toluene (B28343) scaffold suggests a potential for diverse pharmacological activities. Halogenated organic compounds are known to play a significant role in medicinal chemistry, often enhancing properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. dartmouth.edunih.gov The unique combination of bromine, fluorine, and iodine atoms in this compound could lead to novel therapeutic agents.

Future research could focus on screening this compound against a variety of biological targets. For instance, many halogenated compounds exhibit anticancer, antibacterial, and antifungal properties. nih.govresearchgate.netbiointerfaceresearch.com The specific arrangement of halogens on the toluene ring could facilitate interactions with enzyme active sites or cellular receptors, leading to the inhibition of key pathological processes. The lipophilicity conferred by the halogen atoms might also enhance the compound's ability to cross cellular membranes, a desirable trait for many drug candidates.

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Rationale for Investigation |

|---|---|

| Oncology | Halogenated compounds are known to interfere with cellular processes in cancer cells. |

| Infectious Diseases | The compound could exhibit antimicrobial activity against various pathogens. |

| Neurology | The molecule's structure could allow it to interact with neurological targets. |

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of polyhalogenated aromatic compounds traditionally involves methods that can be environmentally taxing. However, the principles of green chemistry are increasingly being applied to mitigate these impacts. taylorfrancis.com Future research into the synthesis of this compound will likely focus on developing more sustainable and eco-friendly methodologies.

One promising avenue is the use of greener halogenating agents and reaction conditions. For example, employing hydrohalic acids with an oxidant like hydrogen peroxide can provide a more environmentally benign alternative to traditional halogenation reagents. researchgate.net Additionally, the use of less hazardous solvents, or even solvent-free reaction conditions, is a key aspect of green chemistry that could be applied. rsc.org Electrocatalytic methods, which use electricity to drive the halogenation reaction, also present a green alternative by minimizing the use of chemical reagents. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Halogenating Agents | Elemental halogens, N-halosuccinimides | Hydrohalic acids with H2O2, electrochemical methods |

| Solvents | Chlorinated solvents | Water, ethanol, solvent-free conditions |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts |

| Energy Input | High temperatures | Photochemical or microwave-assisted reactions |

Advanced Catalyst Development for Enhanced Reactivity and Selectivity

The three distinct halogen atoms on the this compound ring offer a platform for selective chemical transformations, particularly through transition metal-catalyzed cross-coupling reactions. The development of advanced catalysts will be crucial for unlocking the full synthetic potential of this molecule. The differential reactivity of the C-I, C-Br, and C-F bonds can be exploited to achieve site-selective modifications.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the iodine and bromine atoms. nih.govnih.govwikipedia.org Future research will likely focus on developing ligand-free or heterogeneous palladium catalysts to improve efficiency, reduce costs, and facilitate catalyst recycling. rsc.orgresearchgate.net Furthermore, the development of catalysts that can selectively activate the C-Br bond in the presence of the more reactive C-I bond, or even the typically inert C-F bond, would open up new avenues for creating complex molecular architectures.

Novel Applications in Interdisciplinary Fields

The unique electronic and structural properties of this compound suggest potential applications beyond the traditional scope of medicinal chemistry. The field of materials science, for instance, could leverage the properties of this compound in the development of new functional materials.

The introduction of this halogenated toluene derivative into polymer backbones or as a component in liquid crystals could impart desirable properties such as flame retardancy, altered refractive indices, or specific electronic characteristics. mdpi.com Functionalized aromatic compounds are also being explored as components in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The high atomic number of iodine could also make this compound or its derivatives useful as X-ray contrast agents or in other imaging applications.

Computational Design of New Derivatives with Predicted Properties

Computational chemistry and chemoinformatics offer powerful tools for the rational design of new molecules with specific, predictable properties. bohrium.comarxiv.org In the context of this compound, computational methods can be employed to design derivatives with enhanced biological activity, improved material properties, or optimized synthetic accessibility.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives with their biological activities, helping to identify key molecular descriptors for desired effects. nih.govmdpi.comnih.gov Molecular docking simulations can predict how these molecules might bind to specific protein targets, guiding the design of more potent and selective enzyme inhibitors or receptor modulators. fums.ac.irfrontiersin.orgresearchgate.net Similarly, computational tools can predict physicochemical properties relevant to "drug-likeness," such as solubility and membrane permeability, aiding in the early stages of drug discovery. nih.govresearchgate.netresearchgate.net

Table 3: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative Modification | Predicted Property Enhancement |

|---|---|

| Addition of a hydroxyl group | Increased aqueous solubility |

| Coupling with a fluorescent moiety | Potential for use as a biological probe |

| Introduction of a chiral center | Enantioselective interactions with biological targets |

Conclusion

Summary of Key Research Findings and Advances

Research into 5-Bromo-2-fluoro-4-iodotoluene is still in its early stages, with a limited but growing body of specific data. The primary significant finding is its utility as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of imidazopyridine-based PD-1/PD-L1 antagonists for cancer immunotherapy. This highlights its value in constructing complex, biologically active molecules.

While detailed experimental data on its physicochemical properties and reactivity are not yet widely published, its structure, featuring distinct halogen atoms, provides a clear roadmap for its synthetic applications. The differential reactivity of the iodo and bromo groups is a key feature, allowing for selective participation in a variety of cross-coupling reactions. This has been demonstrated in the synthesis of the aforementioned pharmaceutical intermediates.

Advances in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, have been instrumental in unlocking the synthetic potential of compounds like this compound. The strategic placement of the fluorine atom is also a notable feature, as it can be used to fine-tune the electronic properties and metabolic stability of the final products.

Outlook on the Future Significance of this compound in Chemical Science

The future significance of this compound in chemical science appears promising, driven by the increasing demand for complex and highly functionalized organic molecules. Its role as a versatile building block is expected to expand as more researchers become aware of its potential.

In medicinal chemistry , the compound is likely to be explored for the synthesis of a wider range of therapeutic agents beyond cancer immunotherapy. The unique combination of halogens offers multiple points for diversification, enabling the creation of large libraries of compounds for drug discovery screening.

In materials science , the principles demonstrated with similar halogenated aromatics suggest that this compound could be a valuable precursor for the development of novel organic electronic materials. Its incorporation into conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) with tailored electronic properties.

In agrochemical science , while no specific applications have been reported, the known importance of fluorinated and halogenated compounds in modern pesticides suggests that this compound could serve as a scaffold for the development of new and more effective crop protection agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.